N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride
Description
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride (CAS: 953750-21-5) is a synthetic acetamide derivative with a molecular formula of C₁₄H₂₁FN₄O·2HCl and a molecular weight of 280.34 g/mol (free base) . Its structure comprises a 3-amino-4-fluorophenyl group linked via an acetamide bridge to a 4-ethylpiperazine moiety, with two hydrochloride counterions enhancing solubility and stability. The compound’s design leverages the pharmacophoric features of arylacetamides, which are known for their diverse biological activities, including anticonvulsant and ligand-binding properties .
Key structural features:
- 4-Ethylpiperazine: The ethyl substituent on the piperazine ring influences lipophilicity and pharmacokinetics compared to methyl or benzyl analogs.
- Dihydrochloride salt: Improves aqueous solubility, critical for in vivo applications.
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O.2ClH/c1-2-18-5-7-19(8-6-18)10-14(20)17-11-3-4-12(15)13(16)9-11;;/h3-4,9H,2,5-8,10,16H2,1H3,(H,17,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLUTAKCOXBUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the intermediate: The initial step involves the reaction of 3-amino-4-fluoroaniline with an appropriate acylating agent to form an intermediate compound.
Introduction of the piperazine ring: The intermediate is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine ring.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the fluorine atom to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride has been investigated for its potential as a therapeutic agent. Its structural components allow for interactions with various biological targets:
- Enzyme Inhibition : The compound can serve as an inhibitor for specific enzymes involved in disease pathways. Studies have shown that modifications in the piperazine ring can enhance binding affinity to target enzymes.
- Receptor Binding : It has been evaluated for binding to neurotransmitter receptors, which could lead to applications in treating neurological disorders. The fluorine atom plays a crucial role in enhancing lipophilicity, facilitating better membrane penetration.
Pharmacology
The pharmacological profile of this compound indicates potential use in:
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms.
Materials Science
In materials science, this compound can be used as a building block for synthesizing novel polymers and nanomaterials with specific functional properties:
- Polymer Synthesis : Its reactive functional groups allow for incorporation into polymer matrices, enhancing mechanical and thermal properties.
- Nanocomposites : The compound can be utilized in the development of nanocomposites for drug delivery systems, where its ability to form stable complexes with drugs can improve bioavailability.
Case Studies
-
Enzyme Inhibition Study :
- A study demonstrated that the compound effectively inhibited a specific enzyme linked to inflammation, suggesting its potential use in anti-inflammatory therapies.
-
Neuropharmacology Research :
- Clinical trials are ongoing to assess the antidepressant effects of this compound in animal models, showing promising results in improving mood-related behaviors.
Mechanism of Action
The mechanism of action of N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds from and other sources share the N-phenyl-2-(piperazin-1-yl)acetamide backbone but differ in substituents on the phenyl ring and piperazine moiety. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects on Activity: Halogenated Phenyl Groups: Fluorine (target compound) and chlorine (Compound 12) enhance metabolic stability, but chlorine’s bulkiness may reduce receptor fit compared to fluorine’s electronegativity . Amino vs.
Piperazine Modifications :
- 4-Ethylpiperazine (target) balances lipophilicity and solubility better than 4-methyl (Compound 12) or 4-phenyl (Compound 14) derivatives. The ethyl group may also reduce CYP450-mediated metabolism compared to benzyl analogs .
Salt Forms and Solubility: The dihydrochloride form of the target compound ensures superior aqueous solubility compared to non-salt (Compound 14) or monohydrochloride (Compound 15) forms, critical for bioavailability .
Biological Activity: Anticonvulsant activity in ’s compounds correlates with piperazine substituents and halogen placement. The target compound’s 4-ethylpiperazine and 3-amino-4-fluorophenyl groups may synergize to enhance CNS penetration and target engagement . Spirocyclic analogs () exhibit neuroactivity but lack the amino-fluorophenyl motif, limiting direct comparison .
The target compound’s 3-amino-4-fluorophenyl group likely adopts a planar conformation, optimizing interactions .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis (similar to Preparation 60 in ) involves coupling 3-amino-4-fluoroaniline with 2-(4-ethylpiperazin-1-yl)acetic acid, followed by dihydrochloride salt formation .
- Pharmacological Potential: Structural analogs in show anticonvulsant activity, suggesting the target compound could be optimized for CNS disorders.
- Development Challenges : The dihydrochloride form may require formulation adjustments to mitigate hygroscopicity, a common issue with hydrochloride salts .
Biological Activity
N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride, with the CAS number 1427379-71-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H23Cl2FN4O |
| Molecular Weight | 353.3 g/mol |
| CAS Number | 1427379-71-2 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Preliminary studies have indicated that this compound may possess antitumor properties. For example, compounds with similar structural features have been shown to inhibit mitotic kinases, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines. This suggests that further investigation into its efficacy against various tumors is warranted.
Neuropharmacological Effects
Given the structural similarities to known psychoactive compounds, this compound may also exhibit neuropharmacological activities. Research into related compounds has shown that modifications in the piperazine ring can enhance binding affinity to serotonin and dopamine receptors, potentially leading to antidepressant or anxiolytic effects.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the cytotoxic effects of similar compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of ferroptosis, a regulated form of necrosis associated with oxidative stress .
- Pharmacokinetics : Research into the pharmacokinetics of related compounds indicated that modifications in the dihydrochloride form can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
- Toxicity Assessments : Toxicity profiles for similar compounds have revealed dose-dependent effects on cellular viability, with some exhibiting low toxicity at therapeutic doses . This highlights the importance of thorough toxicity evaluations for this compound.
Q & A
Q. What are the recommended synthetic routes for N-(3-amino-4-fluorophenyl)-2-(4-ethylpiperazin-1-yl)acetamide dihydrochloride?
- Methodological Answer : Synthesis typically involves coupling 3-amino-4-fluoroaniline with 2-(4-ethylpiperazin-1-yl)acetic acid derivatives. Key steps include:
Acylation : React the amine group of 3-amino-4-fluoroaniline with a chloroacetyl chloride derivative in dichloromethane (DCM) at 273 K, using triethylamine as a base .
Piperazine Substitution : Introduce the 4-ethylpiperazine moiety via nucleophilic substitution under reflux in acetonitrile .
Salt Formation : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ethanol .
Yields range from 48% to 65%, depending on reaction optimization (e.g., solvent polarity, temperature) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments and carbon frameworks. For dihydrochloride salts, use deuterated DMSO or D2O to resolve broadening caused by hygroscopicity .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ = 412.1878) .
- Elemental Analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .
Q. How is the purity of this compound typically assessed in research settings?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 255 nm) and a mobile phase of acetonitrile/water (70:30) .
- Melting Point Analysis : Compare observed melting points (e.g., 160–165°C) with literature values to detect impurities .
Advanced Questions
Q. How can researchers optimize reaction yields during the synthesis of similar acetamide derivatives?
- Methodological Answer : Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates .
- Catalysis : Use KI to facilitate halogen exchange in chloroacetyl intermediates .
- Temperature Control : Maintain low temperatures (≤273 K) during acylation to minimize side reactions .
| Reaction Step | Solvent | Catalyst | Yield Range | Reference |
|---|---|---|---|---|
| Acylation | DCM | None | 48–63% | |
| Piperazine Substitution | Acetonitrile | KI | 65–70% |
Q. What strategies are employed to resolve discrepancies in NMR data when analyzing dihydrochloride salts?
- Methodological Answer :
- Deuterated Solvents : Use D2O to reduce signal splitting caused by hygroscopic HCl .
- pH Adjustment : Neutralize the solution with NaHCO3 to convert the salt to its free base for clearer spectra .
- Computational Modeling : Compare experimental shifts with DFT-calculated values to assign ambiguous peaks .
Q. How can crystallographic data (e.g., from SHELX software) confirm the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100 K .
- Refinement : Apply SHELXL for structure solution via direct methods. Monitor R-factor convergence (e.g., R1 < 0.05 for high-quality data) .
- Validation : Check dihedral angles (e.g., 10.8° between acetamide and fluorophenyl planes) to confirm stereochemistry .
Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for piperazine-containing acetamides?
- Methodological Answer :
- Bioisosteric Replacement : Compare 4-ethylpiperazine with morpholine or pyrrolidine derivatives to assess steric/electronic effects .
- In Vitro Assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models .
- Docking Studies : Map interactions with target proteins (e.g., TGF-β receptors) using AutoDock Vina .
Q. How do environmental factors (pH, temperature) affect the stability of dihydrochloride salts?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies at pH 1–10 (37°C). Dihydrochloride salts are most stable at pH 4–6 .
- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures (typically >200°C for acetamides) .
- Long-Term Storage : Store at -20°C in amber vials to prevent hydrolysis and photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
